molecular formula C19H19NO2S B5849214 N-ethyl-N-(3-methylphenyl)naphthalene-1-sulfonamide

N-ethyl-N-(3-methylphenyl)naphthalene-1-sulfonamide

Cat. No.: B5849214
M. Wt: 325.4 g/mol
InChI Key: AJBYHIBIPNRYTN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N-(3-methylphenyl)naphthalene-1-sulfonamide typically involves the reaction of naphthalene-1-sulfonyl chloride with N-ethyl-3-methylaniline under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired sulfonamide product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N-(3-methylphenyl)naphthalene-1-sulfonamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfonic acids, oxidized derivatives.

    Reduction: Amines, reduced derivatives.

    Substitution: Substituted sulfonamides.

Scientific Research Applications

N-ethyl-N-(3-methylphenyl)naphthalene-1-sulfonamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-ethyl-N-(3-methylphenyl)naphthalene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to the disruption of essential biochemical processes. This compound may also interact with cellular membranes and proteins, affecting their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-ethyl-N-(4-methylphenyl)naphthalene-1-sulfonamide
  • N-ethyl-N-(2-methylphenyl)naphthalene-1-sulfonamide
  • N-ethyl-N-(3-chlorophenyl)naphthalene-1-sulfonamide

Uniqueness

N-ethyl-N-(3-methylphenyl)naphthalene-1-sulfonamide is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in the compound’s interaction with molecular targets and its overall efficacy in various applications .

Properties

IUPAC Name

N-ethyl-N-(3-methylphenyl)naphthalene-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO2S/c1-3-20(17-11-6-8-15(2)14-17)23(21,22)19-13-7-10-16-9-4-5-12-18(16)19/h4-14H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJBYHIBIPNRYTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC(=C1)C)S(=O)(=O)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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